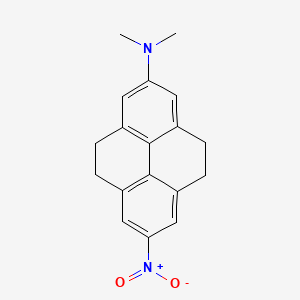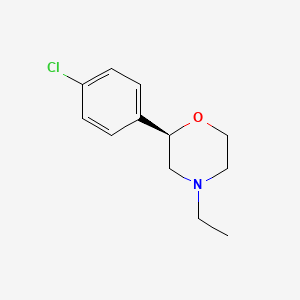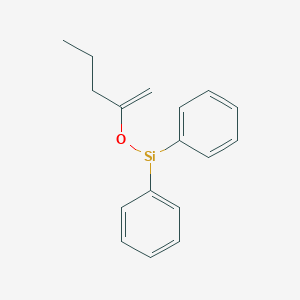
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol is a chemical compound with the molecular formula C₁₂H₂₆N₃O₄ It is characterized by the presence of oxygen and nitrogen atoms within its structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol typically involves the reaction of specific amines and diols under controlled conditions. One common method includes the use of a polyamine and a diol in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve optimal production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,12-Dioxa-6,9,15-trithia-1,17-heptadecanediol
- 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol
Uniqueness
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol is unique due to its specific arrangement of oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
850940-36-2 |
|---|---|
Molecular Formula |
C12H29N3O4 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethylamino)ethoxy]ethylamino]ethoxy]ethylamino]ethanol |
InChI |
InChI=1S/C12H29N3O4/c16-7-1-13-3-9-18-11-5-15-6-12-19-10-4-14-2-8-17/h13-17H,1-12H2 |
InChI Key |
UETMRZAWNMINLY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCOCCNCCOCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)


![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)

![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)


![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)


